3-Ethylsulfanyl-1,3-diphenylpropan-1-one
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Overview
Description
3-Ethylsulfanyl-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C17H18OS It is characterized by the presence of an ethylsulfanyl group attached to a diphenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylsulfanyl-1,3-diphenylpropan-1-one typically involves the reaction of 1,3-diphenylpropan-1-one with an ethylsulfanyl reagent under specific conditions. One common method is the Michael addition, where the ethylsulfanyl group is introduced to the 1,3-diphenylpropan-1-one in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and scalability, using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethylsulfanyl-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the compound can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylsulfanyl-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethylsulfanyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropan-1-one: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
3-Methylsulfanyl-1,3-diphenylpropan-1-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-Phenylsulfanyl-1,3-diphenylpropan-1-one: Contains a phenylsulfanyl group, which affects its chemical properties and reactivity.
Uniqueness
3-Ethylsulfanyl-1,3-diphenylpropan-1-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
21205-08-3 |
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Molecular Formula |
C17H18OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-ethylsulfanyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18OS/c1-2-19-17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3 |
InChI Key |
MXVHIZBAZQTBSF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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